

A Technical Guide to the Crystal Structure of Bismuth Succinate Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BISMUTH SUCCINATE**

Cat. No.: **B578273**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of two novel **bismuth succinate** hydrates. The information is compiled for professionals in research and development who require detailed structural and methodological data.

Two novel **bismuth succinate** hydrates have been synthesized and characterized:

- $\{[\text{Bi}(\text{C}_4\text{H}_4\text{O}_4)_{1.5}(\text{H}_2\text{O})_2]\cdot\text{H}_2\text{O}\}_n$ (Compound 1)
- $\{[\text{Bi}_2(\text{C}_4\text{H}_4\text{O}_4)_2\text{O}(\text{H}_2\text{O})_2]\cdot\text{H}_2\text{O}\}_n$ (Compound 2)

The crystal structures of these compounds were determined using single-crystal X-ray diffraction. Further characterization was performed via IR and Raman spectroscopy, powder X-ray diffraction, and thermal analysis.^{[1][2]}

Crystal Structure and Quantitative Data

The analysis reveals that both compounds are coordination polymers. Compound 1 exhibits a two-dimensional layered structure, while Compound 2 has a three-dimensional framework.^{[1][2]} The succinate anions within these structures are fully deprotonated and adopt both trans and gauche conformations.^{[1][2]}

In these structures, the Bi^{3+} cations are coordinated by oxygen atoms from the carboxylate groups of the succinate anions and from water ligands. In Compound 1, the BiO_9 coordination

polyhedra are linked in edge-sharing pairs, which are then connected by bridging succinate ligands to form layers.[1][2] Compound 2 contains two different types of bismuth coordination polyhedra, BiO_9 and BiO_7 , which are connected by edges to form infinite ribbons. These ribbons, along with bridging succinate ligands, create a three-dimensional polymeric structure. [1][2]

A summary of the crystallographic data is presented below.

Table 1: Crystal Data and Structure Refinement for **Bismuth Succinate** Hydrates

Parameter	Compound 1	Compound 2
Chemical Formula	$\text{C}_6\text{H}_{12}\text{BiO}_{11}$	$\text{C}_8\text{H}_{12}\text{Bi}_2\text{O}_{13}$
Formula Weight	529.12	802.12
Crystal System	Monoclinic	Monoclinic
Space Group	$\text{P}2_1/\text{c}$	$\text{P}2_1/\text{c}$
a (Å)	10.138(2)	10.373(3)
b (Å)	18.003(4)	10.511(3)
c (Å)	7.917(2)	16.037(5)
α (°)	90	90
β (°)	109.91(3)	103.49(3)
γ (°)	90	90
Volume (Å ³)	1357.7(5)	1700.4(9)
Z	4	4
Density (calculated) (g/cm ³)	2.589	3.131
Absorption Coefficient (mm ⁻¹)	16.711	24.116
F(000)	968	1448

Table 2: Selected Bond Lengths (Å) for **Bismuth Succinate** Hydrates

Bond	Compound 1	Bond	Compound 2
Bi-O1	2.529(6)	Bi1-O1	2.610(5)
Bi-O2	2.768(6)	Bi1-O2	2.809(5)
Bi-O3	2.361(6)	Bi1-O3	2.399(5)
Bi-O4	2.502(6)	Bi1-O4	2.457(5)
Bi-O5	2.518(6)	Bi1-O5	2.607(5)
Bi-O6	2.730(6)	Bi1-O6	2.678(5)
Bi-O(water)	2.441(6)	Bi1-O(water)	2.435(5)
Bi-O(water)	2.464(6)	Bi2-O7	2.235(5)
Bi2-O8	2.465(5)		
Bi2-O(oxo)	2.155(4)		
Bi2-O(water)	2.427(5)		

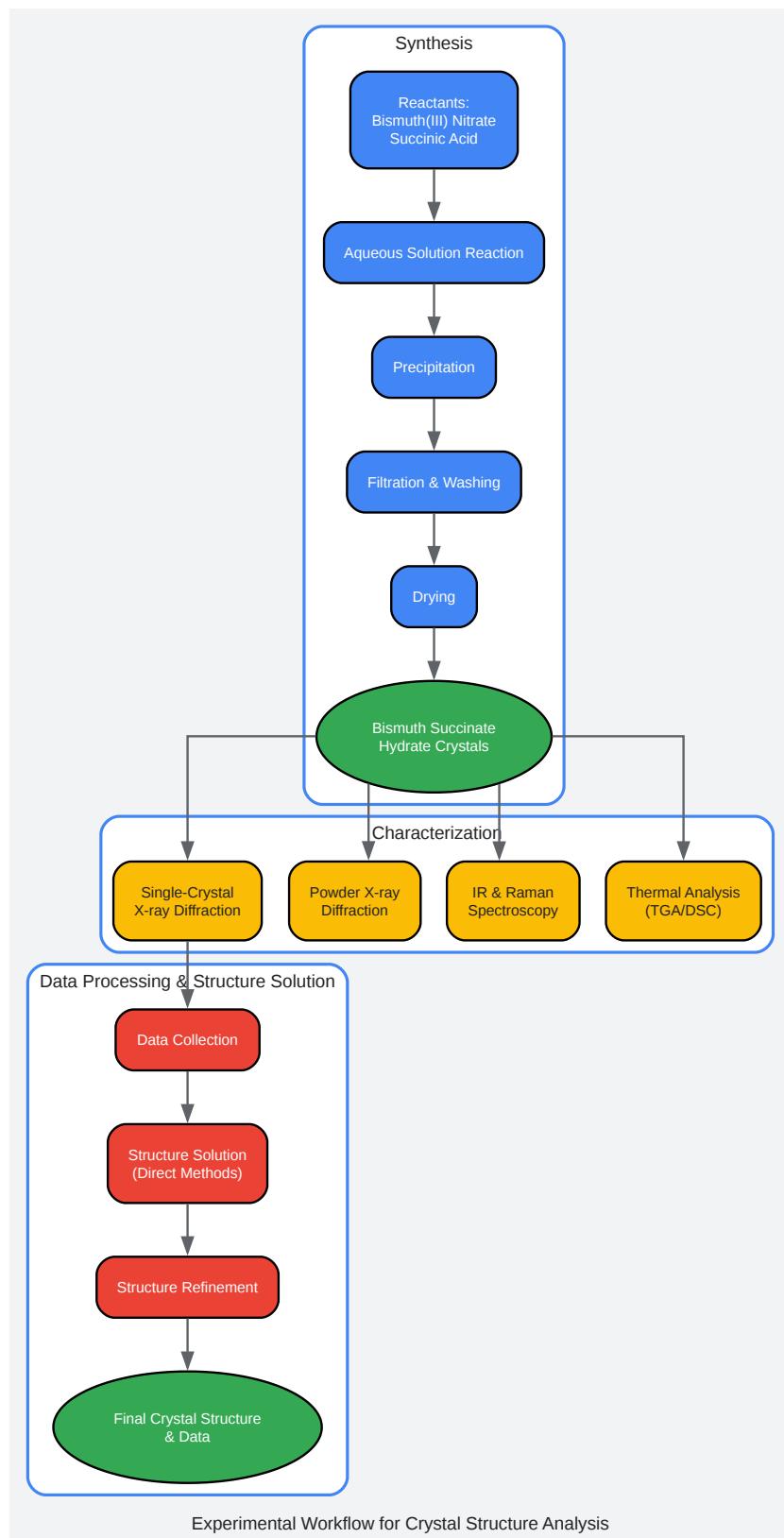
Experimental Protocols

Synthesis of **Bismuth Succinate** Hydrates:

The synthesis of both compounds was achieved through the reaction of bismuth(III) nitrate pentahydrate with succinic acid in an aqueous solution.

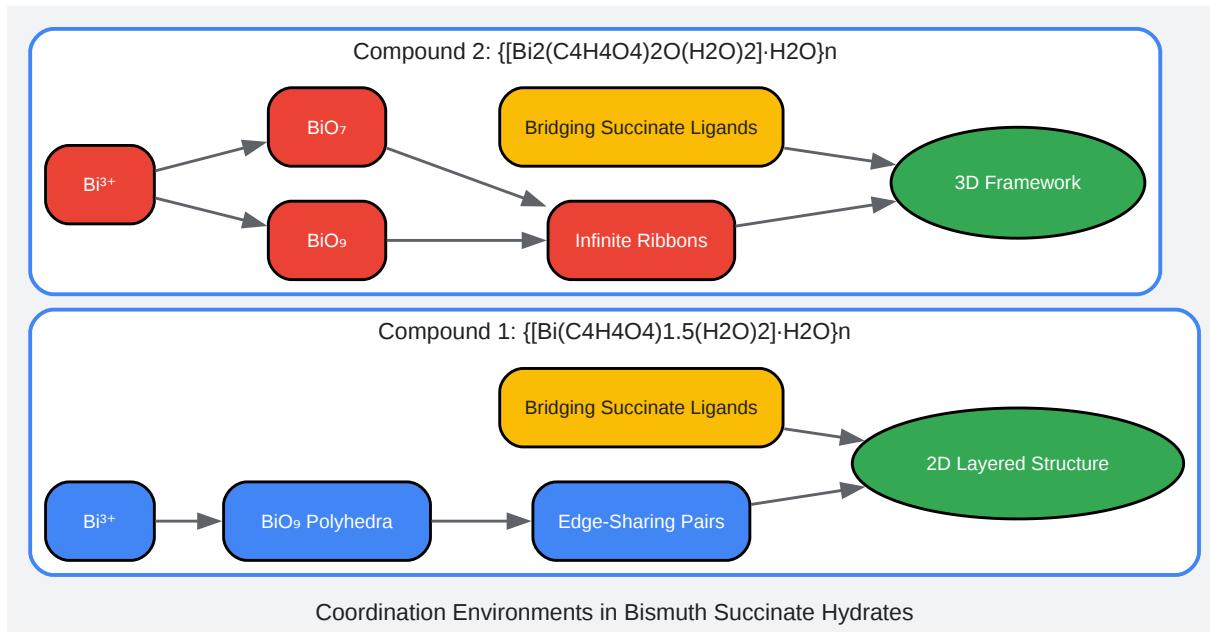
- For Compound 1: A solution of succinic acid was added to a solution of bismuth(III) nitrate pentahydrate. The resulting mixture was stirred and heated. The precipitate was then filtered, washed, and dried.
- For Compound 2: The synthesis is similar to that of Compound 1, with variations in the molar ratios of the reactants and reaction conditions.

Single-Crystal X-ray Diffraction:


Data for single crystals of both compounds were collected on an automated diffractometer with graphite-monochromated Mo K α radiation. The structures were solved by direct methods and

refined by full-matrix least-squares on F^2 .

Thermal Analysis:


Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed to study the thermal decomposition of the compounds. The analyses were carried out in an air atmosphere with a constant heating rate.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Synthesis and Analysis.

[Click to download full resolution via product page](#)

Caption: **Bismuth Succinate** Hydrate Coordination Polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two new bismuth salts with succinic acid: synthesis, structural, spectroscopic and thermal characterization. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Bismuth Succinate Hydrates]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b578273#crystal-structure-analysis-of-bismuth-succinate-hydrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com